molecular formula C20H18N4O2 B13409529 8,8'-Diamino-6,6'-dimethoxy-5,5'-biquinoline

8,8'-Diamino-6,6'-dimethoxy-5,5'-biquinoline

Cat. No.: B13409529
M. Wt: 346.4 g/mol
InChI Key: YEADNPPDXCBBDY-UHFFFAOYSA-N
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Description

8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline: is a chemical compound with the molecular formula C20H18N4O2 and a molecular weight of 346.382 g/mol It is characterized by the presence of two amino groups and two methoxy groups attached to a biquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate quinoline derivatives.

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for 8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used to substitute the methoxy groups under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 8,8’-Diamino-6,6’-dihydroxy-5,5’-biquinoline
  • 8,8’-Diamino-6,6’-dimethyl-5,5’-biquinoline
  • 8,8’-Diamino-6,6’-difluoro-5,5’-biquinoline

Uniqueness

8,8’-Diamino-6,6’-dimethoxy-5,5’-biquinoline is unique due to the presence of both amino and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

5-(8-amino-6-methoxyquinolin-5-yl)-6-methoxyquinolin-8-amine

InChI

InChI=1S/C20H18N4O2/c1-25-15-9-13(21)19-11(5-3-7-23-19)17(15)18-12-6-4-8-24-20(12)14(22)10-16(18)26-2/h3-10H,21-22H2,1-2H3

InChI Key

YEADNPPDXCBBDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)N)N=CC=C2)C3=C(C=C(C4=C3C=CC=N4)N)OC

Origin of Product

United States

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